(S)-2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid
Description
Properties
Molecular Formula |
C10H12FNO2 |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
(2S)-2-(dimethylamino)-2-(2-fluorophenyl)acetic acid |
InChI |
InChI=1S/C10H12FNO2/c1-12(2)9(10(13)14)7-5-3-4-6-8(7)11/h3-6,9H,1-2H3,(H,13,14)/t9-/m0/s1 |
InChI Key |
JCWUTEGWHABTTF-VIFPVBQESA-N |
Isomeric SMILES |
CN(C)[C@@H](C1=CC=CC=C1F)C(=O)O |
Canonical SMILES |
CN(C)C(C1=CC=CC=C1F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis via N,N-Dimethylation and Fluorophenylacetate Precursors
A prominent method involves starting from 2-fluorophenylacetic acid or its derivatives, followed by amination and N,N-dimethylation steps:
Step 1: Formation of N-(5-acetyl-2-fluorophenyl)-N-acetamide (Intermediate IV)
This intermediate is prepared by acetylation and protection steps on the fluorophenylacetic acid skeleton.Step 2: Reaction with N,N-Dimethylformamide Dimethyl Acetal (NNDMF-DMA)
Intermediate IV is treated with an excess of NNDMF-DMA (1.5–2.5 moles per mole of substrate) under reflux conditions to form an N,N-dimethylamino acrylate intermediate.Step 3: Methylation
The resulting intermediate is methylated using methylating agents such as methyl p-toluenesulfonate, methyl iodide, or methyl methanesulfonate. The methylation is typically carried out in polar aprotic solvents (e.g., acetonitrile, dimethylformamide) at temperatures ranging from 10 to 50 °C. The methylating agent is used in a stoichiometric amount (1.0 to 1.5 moles per mole of substrate). The addition of a weak base (e.g., sodium hydroxide, potassium carbonate, sodium bicarbonate) is performed after methylation to neutralize the reaction mixture.Step 4: Workup and Purification
The reaction mixture is neutralized, and the product is isolated by standard techniques such as extraction and crystallization, yielding the target compound with high purity (HPLC purity ~99.7%) and good overall yield (~83%).
Chiral Synthesis and Resolution
Asymmetric Synthesis:
Using chiral catalysts or auxiliaries, the stereochemistry at the alpha carbon can be controlled during the formation of the amino acid moiety. Methods such as asymmetric alkylation of glycine derivatives or enzymatic resolution have been reported for related compounds, though specific protocols for the (S)-enantiomer of this compound are less documented in open literature.Chiral Resolution:
The racemic mixture of 2-(dimethylamino)-2-(2-fluorophenyl)acetic acid can be resolved using chiral resolving agents or chromatography to isolate the (S)-enantiomer.
Reaction Conditions and Optimization
| Parameter | Details |
|---|---|
| Solvents | Polar aprotic solvents: acetonitrile, dimethylformamide, dimethyl sulfoxide, dioxane |
| Methylating Agents | Methyl p-toluenesulfonate (preferred), methyl iodide, methyl methanesulfonate |
| Base for Neutralization | Sodium hydroxide, potassium hydroxide, sodium carbonate, bicarbonates |
| Temperature Range | 10–50 °C for methylation; reflux for NNDMF-DMA reaction |
| Stoichiometry | 1.0–1.5 moles methylating agent per mole substrate; 1.5–2.5 moles NNDMF-DMA per mole substrate |
| Yield | Up to 83% overall yield |
| Purity | HPLC purity up to 99.7% |
Research Findings and Improvements
The use of methyl p-toluenesulfonate as the methylating agent instead of methyl iodide improves both yield and purity, while reducing the need for harsh conditions.
The sequence of reagent addition is critical: adding the methylating agent before the base leads to higher yield and purity.
Employing polar aprotic solvents enhances solubility and reaction efficiency.
The method avoids the use of strong hydride bases, improving safety and scalability.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Formation of Intermediate IV | Acetylation of 2-fluorophenylacetic acid derivatives | Precursor for subsequent steps |
| Reaction with NNDMF-DMA | Reflux, 1.5–2.5 eq NNDMF-DMA | Formation of N,N-dimethylamino acrylate intermediate |
| Methylation | Methyl p-toluenesulfonate (1.1 eq), acetonitrile, 10–50 °C | High yield methylation step |
| Neutralization | Sodium hydroxide (1.1 eq) added after methylation | Neutralizes reaction mixture, facilitates isolation |
| Purification | Extraction, crystallization | Pure (S)-2-(dimethylamino)-2-(2-fluorophenyl)acetic acid |
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or fluorophenyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
This compound serves as an essential intermediate in the synthesis of more complex organic molecules. It can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, facilitating the development of new compounds with desired properties.
Reagent in Chemical Reactions
(S)-2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid is utilized as a reagent in several chemical processes, contributing to the formation of other functional groups or compounds. Its ability to engage in electrophilic aromatic substitution reactions expands its utility in synthetic organic chemistry.
Biological Research
Enzyme Mechanism Studies
The compound is employed in biological research to investigate enzyme mechanisms. Its structural features allow it to act as a probe to understand interactions within biological pathways, particularly those involving amino acid residues that are crucial for enzyme activity.
Therapeutic Applications
There is growing interest in the potential therapeutic applications of (S)-2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid. It has been explored as a precursor for synthesizing pharmaceutical agents aimed at treating various conditions, including neurodegenerative diseases and psychiatric disorders .
Medicinal Chemistry
Development of Drug Candidates
Research indicates that this compound can be modified to create new drug candidates with enhanced pharmacological properties. For instance, derivatives containing the dimethylamine pharmacophore have been linked to improved efficacy in FDA-approved drugs, highlighting its potential role in drug development .
Neuropharmacological Effects
Studies suggest that compounds similar to (S)-2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid may exhibit neuropharmacological effects, potentially influencing neurotransmitter systems involved in mood regulation and cognitive function .
Industrial Applications
Production of Specialty Chemicals
In industrial settings, (S)-2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid is utilized in the production of specialty chemicals. Its role as an intermediate in the synthesis of agrochemicals and materials underscores its importance beyond laboratory research.
Case Studies and Research Findings
These studies illustrate the compound's versatility and its significant role in advancing both fundamental research and practical applications across various scientific disciplines.
Mechanism of Action
The mechanism of action of (S)-2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other biomolecules. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key analogs vary in substituents (e.g., fluorine position, amino group modifications) and stereochemistry. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Physicochemical and Pharmacokinetic Properties
- Acidity/Basicity: The dimethylamino group (pKa ~8.5) increases basicity compared to primary amine (pKa ~9.5) or hydroxyl analogs (pKa ~3.0 for carboxylic acid). This enhances solubility in gastric fluid .
- Lipophilicity : Fluorine at the ortho position (as in the target compound) reduces π-π stacking compared to para-substituted analogs (e.g., ), improving blood-brain barrier penetration.
- Metabolic Stability : Difluoro-substituted analogs (e.g., ) show slower hepatic clearance due to increased electronegativity and resistance to oxidative metabolism.
Key Research Findings
Substituent Effects: Dimethylamino groups improve solubility but reduce metabolic stability compared to hydroxyl analogs . Ortho-fluorine increases steric hindrance, reducing enzymatic degradation compared to para-substituted derivatives .
Synthetic Challenges :
- Asymmetric synthesis of the (S)-enantiomer requires chiral auxiliaries or enzymes, with yields often lower than racemic analogs .
- Difluoro-substituted compounds require harsh fluorination conditions, leading to lower yields (~40-60%) .
Pharmacological Implications: The target compound’s tertiary amine facilitates interactions with CNS targets, making it a candidate for neuroactive drugs .
Biological Activity
(S)-2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid is a chiral compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article presents a detailed overview of its biological activity, including its mechanisms, applications, and comparative studies with similar compounds.
- Molecular Formula : C12H14FNO2
- Molecular Weight : Approximately 197.21 g/mol
- Structure : Characterized by a dimethylamino group, a 2-fluorophenyl moiety, and an acetic acid functional group.
Research indicates that (S)-2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid functions primarily through enzyme inhibition and modulation of biological pathways . It has been utilized as a probe in enzyme mechanism studies, contributing to the understanding of various biochemical processes. Its interactions with specific receptors or enzymes suggest potential therapeutic effects, warranting further investigation in medicinal chemistry.
Biological Activity
- Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes, which may play a role in various diseases. For instance, studies have indicated its potential in inhibiting histone deacetylases (HDACs), which are implicated in cancer and neurodegenerative disorders .
- Pharmacokinetics : The absorption, distribution, metabolism, and excretion (ADME) profile of (S)-2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid is crucial for understanding its efficacy and safety in therapeutic applications. Initial studies suggest favorable pharmacokinetic properties that could enhance its utility as a pharmacological agent.
- Comparative Studies : The biological activity of (S)-2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid can be compared with structurally similar compounds to elucidate structure-activity relationships (SAR). Notable comparisons include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(Dimethylamino)-2-(4-chlorophenyl)acetic acid | C12H14ClNO2 | Chlorine substituent influences biological activity |
| 3-(Dimethylamino)-3-(3-fluorophenyl)propanoic acid | C13H16FNO2 | Propanoic acid structure alters reactivity |
| 4-(Dimethylamino)-4-(4-fluorophenyl)butanoic acid | C13H16FNO2 | Butanoic acid moiety affects pharmacokinetic properties |
These compounds exhibit varying degrees of biological activity based on their substituent groups, which significantly impact their chemical behavior and interactions within biological systems.
Case Studies
- Inhibition Studies : A study investigating the inhibition of HDAC4 by (S)-2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid demonstrated that the compound effectively reduces HDAC4 levels in cellular models, indicating its potential for treating Huntington's disease through modulation of neurotrophic factors .
- Antimicrobial Activity : Although primarily focused on enzyme inhibition, preliminary investigations into the antimicrobial properties of related compounds suggest that (S)-2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid may exhibit moderate antibacterial activity against various strains, warranting further exploration in this area .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
